molecular formula C7H4BrN3O2 B13675590 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B13675590
M. Wt: 242.03 g/mol
InChI Key: LLNJKGKBIQFEEN-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-6-10-4(7(12)13)3-11(6)2-1-9-5/h1-3H,(H,12,13)

InChI Key

LLNJKGKBIQFEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in optimizing the reaction parameters and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific bromine substitution and the presence of a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogues .

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